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molecular formula C7H3BrN2O4 B8449927 3-Bromo-6-nitrofuro[3,2-c]pyridin-7-ol

3-Bromo-6-nitrofuro[3,2-c]pyridin-7-ol

Cat. No. B8449927
M. Wt: 259.01 g/mol
InChI Key: MMAQTMOYABOOLD-UHFFFAOYSA-N
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Patent
US08022206B2

Procedure details

A solution of 3-Bromo-7-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-nitrofuro[3,2-c]pyridine (Intermediate 9a) (1.90 g, 0.00422 mol) in 48% aq. hydrogen bromide (100 mL, 2.0 mol) was stirred at 60° C. overnight. The reaction mixture was cooled down to rt. The reaction solution was diluted with H2O (100 mL) and extracted with DCM (5×50 mL). The DCM solution was dried over Na2SO4 and concentrated under vacuum. The resulting solid was triturated with DCM/hexanes to give the title compound. MS (ES+): m/z 258.85/260.89 [MH+]. HPLC: tR=2.81 min (ZQ3, polar—5 min). 1H NMR (400 MHz, CD3OD): δ=8.28 (s, 1H) 8.32 (s, 1H).
Name
3-Bromo-7-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-nitrofuro[3,2-c]pyridine
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Intermediate 9a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[CH:7]=[N:8][C:9]([N+:23]([O-:25])=[O:24])=[C:10]([O:11]C(C3C(Cl)=CC=C(F)C=3Cl)C)[C:5]=2[O:4][CH:3]=1.Br>O>[Br:1][C:2]1[C:6]2[CH:7]=[N:8][C:9]([N+:23]([O-:25])=[O:24])=[C:10]([OH:11])[C:5]=2[O:4][CH:3]=1

Inputs

Step One
Name
3-Bromo-7-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-nitrofuro[3,2-c]pyridine
Quantity
1.9 g
Type
reactant
Smiles
BrC1=COC2=C1C=NC(=C2OC(C)C2=C(C(=CC=C2Cl)F)Cl)[N+](=O)[O-]
Name
Intermediate 9a
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=COC2=C1C=NC(=C2OC(C)C2=C(C(=CC=C2Cl)F)Cl)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The DCM solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with DCM/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=COC2=C1C=NC(=C2O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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